molecular formula C7H20Cl3N3O B2481447 4-(3-Hydrazinylpropyl)morpholine trihydrochloride CAS No. 1351643-46-3

4-(3-Hydrazinylpropyl)morpholine trihydrochloride

Cat. No.: B2481447
CAS No.: 1351643-46-3
M. Wt: 268.61
InChI Key: JVXXNBGWJSBVBN-UHFFFAOYSA-N
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Description

4-(3-Hydrazinylpropyl)morpholine trihydrochloride is a chemical compound with the molecular formula C7H17N3O3HCl It is a derivative of morpholine, a heterocyclic amine, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydrazinylpropyl)morpholine trihydrochloride typically involves the reaction of morpholine with a hydrazine derivative. One common method includes the following steps:

    Starting Materials: Morpholine and 3-chloropropylhydrazine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

    Procedure: Morpholine is reacted with 3-chloropropylhydrazine in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydrazinylpropyl)morpholine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azo compounds, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

4-(3-Hydrazinylpropyl)morpholine trihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydrazinylpropyl)morpholine trihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

4-(3-Hydrazinylpropyl)morpholine trihydrochloride can be compared with other similar compounds, such as:

    4-(3-Hydrazinylpropyl)pyridine hydrochloride: This compound has a pyridine ring instead of a morpholine ring, which can lead to different chemical properties and biological activities.

    1-(3-Hydrazinylpropyl)-4-methylpiperazine hydrochloride:

    2-(3-Hydrazinylpropyl)pyridine hydrochloride: Similar to the pyridine derivative, this compound has different electronic properties due to the pyridine ring.

The uniqueness of this compound lies in its specific structure, which combines the properties of morpholine and hydrazine, making it a versatile compound for various applications.

Properties

IUPAC Name

3-morpholin-4-ylpropylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.3ClH/c8-9-2-1-3-10-4-6-11-7-5-10;;;/h9H,1-8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXXNBGWJSBVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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